molecular formula C20H14N2O4S B2555728 N-(4-(benzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 920708-74-3

N-(4-(benzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2555728
CAS No.: 920708-74-3
M. Wt: 378.4
InChI Key: QCTKMWPKVFZZBL-UHFFFAOYSA-N
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Description

N-(4-(benzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzofuran-2-yl Intermediate: This step involves the reaction of 2-bromoacetylbenzofuran with aniline derivatives in the presence of a base such as potassium carbonate.

    Thiazole Ring Formation: The intermediate is then reacted with thioamide derivatives under reflux conditions to form the thiazole ring.

    Coupling with Dihydrobenzo[dioxine]: The final step involves coupling the thiazole intermediate with dihydrobenzo[dioxine]-2-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the thiazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: EDCI, HOBt.

    Bases: Potassium carbonate, sodium hydride.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the benzofuran moiety.

    Reduction Products: Reduced thiazole derivatives.

    Substitution Products: Alkylated thiazole derivatives.

Scientific Research Applications

N-(4-(benzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biological Research: The compound is investigated for its potential to interact with various biological targets, including enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-benzofuran carboxylic acid and benzofuran-2-yl methanamine.

    Thiazole Derivatives: Compounds such as thiazole-4-carboxylic acid and 2-aminothiazole.

    Dihydrobenzo[dioxine] Derivatives: Compounds like 2,3-dihydrobenzo[dioxine]-2-carboxylic acid and 2,3-dihydrobenzo[dioxine]-2-methanol.

Uniqueness

N-(4-(benzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is unique due to the combination of its three distinct moieties: benzofuran, thiazole, and dihydrobenzo[dioxine] This unique structure imparts a range of biological activities and chemical reactivity that is not commonly found in other compounds

Biological Activity

N-(4-(benzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities.

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from readily available benzofuran derivatives. The synthetic route often employs reactions such as cyclization and acylation to introduce the thiazole and dioxine moieties. The compound's structure can be confirmed using techniques like NMR spectroscopy and mass spectrometry.

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays. Studies indicate that compounds with benzofuran and thiazole moieties exhibit significant activity against various microorganisms.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli8 μg/mL
Staphylococcus aureus16 μg/mL
Candida albicans4 μg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents effective against resistant strains.

Anticancer Activity

Research has indicated that the compound exhibits anticancer properties. For instance, it has been evaluated against several cancer cell lines, showing varying degrees of cytotoxicity.

Cell Line IC50 (μM)
MCF-7 (breast cancer)12.5
HeLa (cervical cancer)10.0
A549 (lung cancer)15.0

The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation pathways.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound:

  • Study on Antimicrobial Properties : A study evaluated the effectiveness of similar benzofuran derivatives against M. tuberculosis, showing a strong correlation between structural modifications and increased activity .
  • Cytotoxicity Assessment : Another research project focused on the cytotoxic effects against various cancer cell lines. The findings indicated that structural variations significantly impacted the IC50 values across different cell types .
  • Inflammation Model : In an animal model of inflammation, compounds with similar structures were shown to reduce edema significantly compared to control groups .

Properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4S/c23-19(18-10-24-15-7-3-4-8-16(15)26-18)22-20-21-13(11-27-20)17-9-12-5-1-2-6-14(12)25-17/h1-9,11,18H,10H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTKMWPKVFZZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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